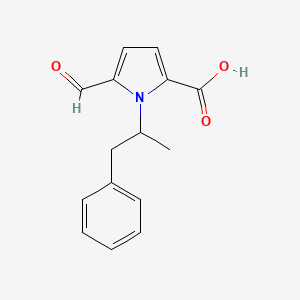
6-chloro-7-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 7th position of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-7-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-chloro-3-methylphenylhydrazine as a starting material, which undergoes cyclization in the presence of a suitable catalyst such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts like copper, palladium, and silver are frequently used in these processes. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-7-methyl-1H-indazole can undergo various chemical reactions, including:
Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.
Oxidation and Reduction: These reactions can modify the functional groups attached to the indazole ring.
Nucleophilic Substitution: Particularly at the chlorine-substituted position.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Alkylation and Acylation: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the available positions on the indazole ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-chloro-7-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to the inhibition of key signaling pathways involved in disease progression, such as the phosphoinositide 3-kinase pathway in cancer .
Comparación Con Compuestos Similares
1H-Indazole: The parent compound without any substituents.
6-Chloro-1H-indazole: Similar structure but lacks the methyl group at the 7th position.
7-Methyl-1H-indazole: Similar structure but lacks the chlorine atom at the 6th position.
Uniqueness: 6-Chloro-7-methyl-1H-indazole is unique due to the combined presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
6-chloro-7-methyl-1H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) |
Clave InChI |
YFFXWJPLFTVDSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1NN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




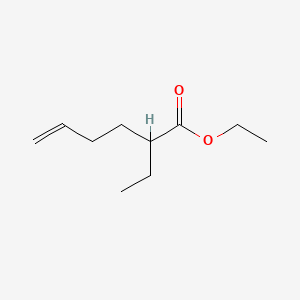
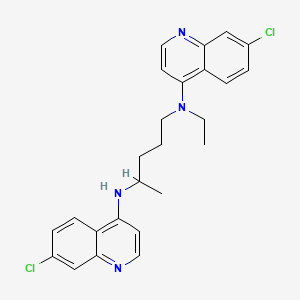
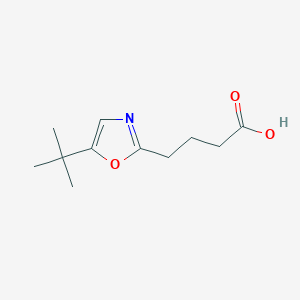
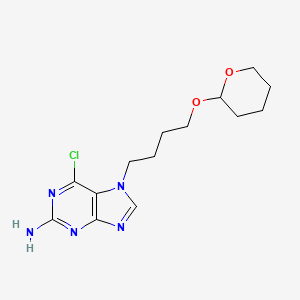
![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
![4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride](/img/structure/B13842003.png)
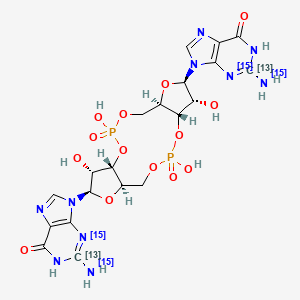
![(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)

